molecular formula C6H11N3O2S B2390831 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide CAS No. 2034460-52-9

4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide

Cat. No.: B2390831
CAS No.: 2034460-52-9
M. Wt: 189.23
InChI Key: XBOZMAVXIYHFKG-UHFFFAOYSA-N
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Description

4-Imino-2-thia-1,3-diazaspiro[44]nonane 2,2-dioxide is a spirocyclic compound characterized by its unique structure, which includes a sulfur atom and a diazaspiro framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with arylidenethiohydantoins. This reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety, resulting in the formation of the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine or thioether positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Potential use in the development of bioactive molecules due to its unique structure.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and imine groups in the compound can form interactions with various biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-Imino-2-thia-1,3-diazaspiro[5.5]undecane 1,5-dicarbonitrile: Similar spirocyclic structure but with different substituents.

    Thia-tetraazaspiro[4.4]nonenones: Similar core structure with variations in the substituents and functional groups.

Uniqueness

4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide is unique due to its specific combination of sulfur and diazaspiro framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2-dioxo-2λ6-thia-1,3-diazaspiro[4.4]non-3-en-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c7-5-6(3-1-2-4-6)9-12(10,11)8-5/h9H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOZMAVXIYHFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=NS(=O)(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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